N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 3-fluorophenyl substituent. The molecule is further functionalized with an oxalamide bridge linking a 4-carbamoylphenyl group to an ethyl chain attached to the thiazolo-triazole moiety.
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c22-14-3-1-2-13(10-14)18-26-21-28(27-18)16(11-32-21)8-9-24-19(30)20(31)25-15-6-4-12(5-7-15)17(23)29/h1-7,10-11H,8-9H2,(H2,23,29)(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYUGMSBAHKWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex synthetic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazolo[3,2-b][1,2,4]triazole core : A heterocyclic structure known for its diverse biological activities.
- Carbamoylphenyl group : This moiety may enhance the compound's interaction with biological targets.
- Oxalamide linkage : Often associated with increased solubility and bioavailability.
Molecular Formula and Weight
- Molecular Formula : C20H19F2N5O2S
- Molecular Weight : 429.46 g/mol
Anticancer Properties
Research has indicated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer activity. For instance:
- Study Findings : A study evaluating various thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated potent activity against a range of cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The 5-ylidene derivatives showed enhanced potency compared to their amide counterparts .
Anti-inflammatory Effects
Thiazolo derivatives have also been reported to possess anti-inflammatory properties:
- Mechanism of Action : These compounds may inhibit inflammatory mediators and pathways, contributing to their therapeutic potential in treating inflammatory diseases. A study highlighted their analgesic and anti-inflammatory activities while noting a low risk of ulceration .
Lipophilicity and Drug-Likeness
The lipophilicity of this compound is crucial for its bioactivity:
- ADME Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) parameters were assessed to understand the compound's pharmacokinetic profile. Compounds with favorable lipophilicity are often better candidates for drug development due to improved absorption and distribution characteristics .
Case Study 1: Anticancer Activity Evaluation
In a comprehensive evaluation involving nearly 60 human cancer cell lines:
- Results : The synthesized thiazolo derivatives exhibited significant cytotoxicity against multiple cancer types. The study emphasized that modifications to the thiazolo structure could enhance anticancer efficacy .
Case Study 2: Anti-inflammatory Assessment
A separate study focused on the anti-inflammatory properties of related thiazolo derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Structural Differences :
- The primary distinction lies in the substituent on the thiazolo-triazole core: the target compound has a 3-fluorophenyl group, while this analog substitutes a thiophen-2-yl (sulfur-containing aromatic ring) at the same position.
Hypothetical Activity :
- The fluorophenyl group in the target compound may confer superior resistance to oxidative metabolism compared to the thiophene analog, which could degrade more readily due to sulfur’s susceptibility to oxidation.
Triazole-Based Fungicides: Etaconazole and Propiconazole
Structural and Functional Contrasts :
Key Observations :
- The target compound’s fluorophenyl group may reduce mammalian toxicity compared to the dichlorophenyl groups in etaconazole and propiconazole, as fluorine is less prone to forming toxic metabolites.
Cyclanilide and Related Carbamoyl Derivatives
Cyclanilide’s use as a plant growth regulator highlights the role of carbamoyl moieties in modulating biological pathways. The target compound’s 4-carbamoylphenyl group may similarly interact with cellular receptors, though its thiazolo-triazole core likely diversifies its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
